molecular formula C12H14N2O B14626909 N-methyl-2-(1-methyl-1H-indol-3-yl)acetamide CAS No. 56999-23-6

N-methyl-2-(1-methyl-1H-indol-3-yl)acetamide

Cat. No.: B14626909
CAS No.: 56999-23-6
M. Wt: 202.25 g/mol
InChI Key: XUIFPIVEWCRDJK-UHFFFAOYSA-N
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Description

N-methyl-2-(1-methyl-1H-indol-3-yl)acetamide is a synthetic compound that belongs to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This compound has garnered interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-(1-methyl-1H-indol-3-yl)acetamide typically involves the reaction of 1-methyl-1H-indole-3-carboxaldehyde with methylamine and acetic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as methanol or ethanol. The resulting product is then purified using standard techniques like recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-(1-methyl-1H-indol-3-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-methyl-2-(1-methyl-1H-indol-3-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-methyl-2-(1-methyl-1H-indol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. This compound binds to the colchicine binding site on tubulin, preventing its polymerization and disrupting the microtubule network essential for cell division .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxy-1H-indol-3-yl)acetamide
  • N-(2-(5-methoxy-1H-indol-3-yl)ethyl)acetamide (Melatonin)
  • N-(2-(1H-indol-3-yl)ethyl)-2-(1H-pyrazol-1-yl)acetamide

Uniqueness

N-methyl-2-(1-methyl-1H-indol-3-yl)acetamide is unique due to its specific substitution pattern on the indole ring, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit tubulin polymerization sets it apart from other indole derivatives, making it a valuable compound for further research and development .

Properties

CAS No.

56999-23-6

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

N-methyl-2-(1-methylindol-3-yl)acetamide

InChI

InChI=1S/C12H14N2O/c1-13-12(15)7-9-8-14(2)11-6-4-3-5-10(9)11/h3-6,8H,7H2,1-2H3,(H,13,15)

InChI Key

XUIFPIVEWCRDJK-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)CC1=CN(C2=CC=CC=C21)C

Origin of Product

United States

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